MFCD18312447
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Overview
Description
The compound 6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine (MFCD18312447) is a chemical entity with the molecular formula C12H7F4NO and a molecular weight of 257.18 g/mol . This compound features a pyridine ring substituted with a fluoro-trifluoromethylphenyl group and a hydroxyl group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine typically involves the Suzuki–Miyaura coupling reaction . This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing this compound.
Industrial Production Methods: Industrial production of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to maximize yield and purity. The process typically includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine can undergo oxidation to form corresponding ketones or aldehydes under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The presence of the fluoro-trifluoromethylphenyl group enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The compound’s hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction and enhancing its efficacy .
Comparison with Similar Compounds
- 6-(2-Fluoro-3-trifluoromethylphenyl)-2-formylphenol
- Fluorinated quinolines
- Trifluoromethyl group-containing drugs
Comparison:
- 6-(2-Fluoro-3-trifluoromethylphenyl)-2-hydroxypyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
- Fluorinated quinolines and trifluoromethyl group-containing drugs share some structural similarities but differ in their core structures and functional groups, leading to different applications and mechanisms of action .
Properties
IUPAC Name |
6-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4NO/c13-11-7(9-5-2-6-10(18)17-9)3-1-4-8(11)12(14,15)16/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDSLVFYJSXGAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC=CC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683154 |
Source
|
Record name | 6-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261940-08-2 |
Source
|
Record name | 6-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40683154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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